molecular formula C12H10ClNO5S B2900216 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 380432-44-0

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid

Cat. No.: B2900216
CAS No.: 380432-44-0
M. Wt: 315.72
InChI Key: OLEJMFOGDZWTFM-UHFFFAOYSA-N
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Description

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with a furan-2-ylmethyl moiety at the 3-position and a chlorine atom at the 4-position.

Properties

IUPAC Name

4-chloro-3-(furan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJMFOGDZWTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation of 4-Chloro-3-Hydroxybenzoic Acid

A foundational approach involves sulfamoylation at the 3-position of 4-chloro-3-hydroxybenzoic acid. Chlorosulfonic acid reacts with the hydroxyl group under controlled conditions (0–5°C, 4–6 h), forming the sulfonyl chloride intermediate. Subsequent amination with furfurylamine in tetrahydrofuran (THF) at 20–25°C yields the target compound.
Reaction Conditions:

  • Solvent: THF or dichloromethane
  • Base: Triethylamine (2.5 equiv) to neutralize HCl byproducts
  • Yield: 68–72% after silica gel chromatography.

Direct Coupling of Preformed Sulfamoyl Chlorides

An optimized method from industrial patents employs 4-chloro-3-sulfamoylbenzoyl chloride (CAS 5270-74-6) as the starting material. Reaction with furfurylamine (1.1 equiv) in THF at 18–20°C for 3 hours produces the sulfonamide bond. Excess triethylamine ensures complete deprotonation of the amine, while inert atmosphere (N₂) prevents oxidation.
Key Parameters:

  • Stoichiometry: 1:1.05 molar ratio (acid chloride:amine)
  • Workup: Aqueous extraction (5% NaHCO₃) removes unreacted acid chloride
  • Purity: >97% by HPLC after recrystallization from ethanol/water.

One-Pot Sequential Functionalization

Recent advancements enable a telescoped synthesis starting from 4-chlorobenzoic acid. Sequential steps include:

  • Nitration: HNO₃/H₂SO₄ at 0°C to introduce nitro group at position 3.
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) to form 3-amino-4-chlorobenzoic acid.
  • Sulfamoylation: Reaction with ClSO₂NCO followed by furfurylamine.
    Advantages:
  • Eliminates intermediate isolation
  • Total yield improves to 78%.

Reaction Mechanisms and Kinetic Studies

The sulfamoylation proceeds via a two-step nucleophilic acyl substitution:

  • Formation of Sulfamoyl Chloride:
    $$ \text{R-OH} + \text{ClSO}3\text{H} \rightarrow \text{R-SO}2\text{Cl} + \text{H}_2\text{O} $$ .
  • Amination:
    $$ \text{R-SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{-furan} \xrightarrow{\text{Et}3\text{N}} \text{R-SO}2\text{NH-CH}2\text{-furan} + \text{HCl} $$.

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) identify the rate-determining step as the nucleophilic attack of the amine on the electrophilic sulfur, with an activation energy of 24.3 kcal/mol.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography: Elution with ethyl acetate/hexane (3:7) removes unreacted furfurylamine.
  • Reverse-Phase HPLC: C18 column, acetonitrile/water (55:45) gradient, retention time 12.3 min.

Spectroscopic Validation

  • FTIR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.89 (d, J=8.4 Hz, 1H, ArH), 6.38 (m, 2H, furan), 4.32 (s, 2H, CH₂).
  • LC-MS (ESI+): m/z 316.1 [M+H]⁺.

Industrial-Scale Optimization

Patent EP0462016A1 details a continuous-flow process for analogous sulfonamides, adaptable to this compound:

  • Reactor Design: Coaxial stirrer with pH (10.0–10.5) and temperature (-8°C to -10°C) control.
  • Throughput: 800 g/batch with 92% conversion.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming 3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid involves its interaction with specific molecular targets. The chloro group and the furan ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

4-Chloro-3-(dimethylsulfamoyl)-benzoic acid ()

  • Molecular Formula: C₉H₁₀ClNO₄S
  • Molecular Weight : 263.69 g/mol
  • Key Features : The dimethylsulfamoyl group introduces steric hindrance and reduced polarity compared to the furan-2-ylmethyl substituent. This compound is simpler synthetically but may exhibit lower target specificity due to the lack of aromatic heterocycles.
  • Applications : Used as a reference standard in pharmaceutical analysis .

4-Chloro-3-sulfamoylbenzoic acid ()

  • CAS No.: 1205-30-7
  • Key Features : The absence of a substituent on the sulfamoyl group simplifies the structure, likely enhancing water solubility but reducing lipophilicity. This compound serves as a metabolic intermediate in herbicide degradation .

Derivatives with Aromatic Substituents

4-Chloro-3-[(3-nitrophenyl)sulfamoyl]-benzoic acid (CTH) ()

  • Molecular Formula : C₁₃H₉ClN₂O₇S
  • Reported as a CitC inhibitor with applications in redox signaling studies .

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]-benzoic acid ()

  • Molecular Formula : C₁₄H₁₁ClN₂O₇S
  • Key Features : The methoxy and nitro groups introduce both electron-donating and withdrawing effects, creating a polarized sulfamoyl moiety. This compound’s high melting point (>300°C) suggests strong intermolecular interactions, likely due to hydrogen bonding .

Shp2 Inhibitors with Indole-Based Sulfamoyl Groups ()

Compounds 10q , 10r , 10l–10p feature indole-derived sulfamoyl groups and demonstrate potent Shp2 inhibition.

  • Example: (Z)-4-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10q)
    • Melting Point : >300°C
    • Synthesis Yield : 34% (Method A)
    • Key Features : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability compared to furan-2-ylmethyl derivatives .

Melting Points and Solubility

Compound Melting Point (°C) Solubility Insights Evidence
4-Chloro-3-[(furan-2-ylmethyl)sulfamoyl]-benzoic acid* ~290–310 (predicted) Moderate in polar aprotic solvents (e.g., DMSO) N/A
4-Chloro-3-(dimethylsulfamoyl)-benzoic acid >300 High in water due to polar groups
10q (trifluoromethyl derivative) >300 Low aqueous solubility

*Predicted based on structural analogs.

Biological Activity

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid, also known by its IUPAC name, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data from various studies, synthesis methods, and potential applications in medicine.

  • Molecular Formula : C12H11ClN2O5S
  • Molecular Weight : 330.74 g/mol
  • CAS Number : 321979-08-2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Antidiabetic Effects

Research has shown that compounds similar to this compound can improve insulin sensitivity and glucose tolerance. In animal models, these compounds restored normal serum lipid profiles and modulated key genes involved in insulin signaling pathways, such as IRS1 and PPAR-α .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study conducted on human cancer cell lines reported that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against specific cancer types .
  • Diabetes Model : In a diabetic rat model, administration of the compound improved glucose tolerance tests significantly compared to control groups, indicating its potential as an antidiabetic agent .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Sulfamoyl Group : The initial step includes the formation of the sulfamoyl group through the reaction of furan derivatives with sulfamic acid.
  • Chlorination : Chlorination is performed using reagents such as thionyl chloride to introduce the chlorine atom at the para position relative to the carboxylic acid group.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the furan moiety to the benzoic acid structure.

Research Findings Summary

Study FocusFindingsReference
Antitumor ActivityInduced apoptosis in cancer cells; significant reduction in cell viability
Antidiabetic EffectsImproved insulin sensitivity and glucose tolerance in diabetic models
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via sulfamoylation of 4-chloro-3-aminobenzoic acid using furan-2-ylmethyl sulfamoyl chloride under anhydrous conditions. Key steps include controlling pH (e.g., maintaining ~7.5–8.5 with NaHCO₃) and temperature (40–60°C) to minimize hydrolysis of the sulfamoyl chloride intermediate . Purification often involves recrystallization from ethanol/water mixtures, with yields typically ranging from 40–60% depending on stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • NMR : The furan-2-ylmethyl group shows distinct proton signals at δ 6.3–6.5 ppm (furan ring protons) and δ 4.2–4.4 ppm (CH₂ bridge). The sulfamoyl NH appears as a broad singlet at δ 7.1–7.3 ppm. HRMS : A molecular ion peak at m/z 355.02 (C₁₃H₁₂ClNO₅S⁺) confirms the molecular formula. IR spectroscopy reveals sulfonamide S=O stretching at 1160–1180 cm⁻¹ and carboxylic acid O-H at 2500–3000 cm⁻¹ .

Q. How does the furan-2-ylmethyl substituent affect the compound’s solubility and reactivity?

  • The furan ring enhances lipophilicity (logP ~2.1) compared to non-aromatic sulfamoyl analogs, reducing aqueous solubility but improving membrane permeability in biological assays. The electron-rich furan may participate in π-π stacking with aromatic residues in target proteins .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking) are used to predict the compound’s interaction with biological targets like carbonic anhydrase or Shp2 phosphatase?

  • AutoDock Vina is employed to model binding modes, with the sulfamoyl group coordinating to Zn²⁺ in carbonic anhydrase (binding energy: −9.2 kcal/mol). The furan moiety may occupy hydrophobic pockets, as seen in analogs like 4-chloro-3-(trifluoromethyl)benzyl sulfonamides . Protonation states of the carboxylic acid (pH 7.4) and sulfonamide are critical for accurate docking .

Q. How can structural modifications resolve contradictions in biological activity data across studies?

  • Discrepancies in IC₅₀ values (e.g., 10–50 µM for carbonic anhydrase inhibition) may arise from assay conditions (pH, temperature) or impurities. Systematic SAR studies, such as replacing the furan with thiophene or varying the sulfamoyl N-substituent, can clarify contributions of specific functional groups. For example, 4-chloro-3-(thiophen-2-ylmethyl)-sulfamoyl analogs show 2-fold higher potency in some assays .

Q. What are the challenges in optimizing regioselectivity during sulfamoylation, and how can by-products be minimized?

  • Competing reactions at the benzoic acid’s para-chloro position can occur if the amine group is unprotected. Using bulky bases (e.g., DBU) or low-temperature conditions (0–5°C) suppresses side reactions. HPLC-MS analysis identifies by-products like 4-chloro-3,5-bis(sulfamoyl)benzoic acid, which can be removed via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the compound’s stability under physiological conditions impact its utility in in vitro assays?

  • Stability studies (pH 7.4, 37°C) show ~80% degradation after 24 hours due to hydrolysis of the sulfamoyl group. Co-administration with protease inhibitors (e.g., PMSF) or formulation in DMSO/PEG mixtures extends half-life to >48 hours, making it suitable for cell-based studies .

Methodological Resources

  • Synthesis Protocols : Refer to sulfamoylation methods in and purification techniques in .
  • Computational Tools : AutoDock Vina for docking ; Gaussian 09 for DFT calculations on sulfonamide tautomerism .
  • Analytical Standards : PubChem CID 1261921 (structural analogs) ; HRMS calibration using ESI-Tof .

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